(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E is a heterocyclic compound featuring an oxazole ring fused to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxazolecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and dehydration to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced forms of the compound, and functionalized propenoic acid derivatives.
Scientific Research Applications
(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid: Similar structure but with a sulfur atom in the ring.
(2E)-3-(1,3-oxadiazol-4-yl)prop-2-enoic acid: Contains an additional nitrogen atom in the ring.
(2E)-3-(1,3-imidazol-4-yl)prop-2-enoic acid: Features a nitrogen atom in place of the oxygen atom in the ring.
Uniqueness
(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel molecules with specific biological activities and chemical reactivity.
Properties
IUPAC Name |
(E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZFVHPBRIIKI-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CO1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28418-38-4 |
Source
|
Record name | (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.